![molecular formula C13H8N2O4S B12863775 1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/no-structure.png)
1,3-Dinitro-4-methyldibenzo[b,d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dinitro-4-methyldibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzo[b,d]thiophene derivatives This compound is characterized by the presence of two nitro groups and a methyl group attached to the dibenzo[b,d]thiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dinitro-4-methyldibenzo[b,d]thiophene typically involves the nitration of 4-methyldibenzo[b,d]thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps, including recrystallization and chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dinitro-4-methyldibenzo[b,d]thiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1,3-Diamino-4-methyldibenzo[b,d]thiophene.
Substitution: Halogenated derivatives such as 1,3-dichloro-4-methyldibenzo[b,d]thiophene.
Oxidation: 1,3-Dinitro-4-carboxydibenzo[b,d]thiophene.
Aplicaciones Científicas De Investigación
1,3-Dinitro-4-methyldibenzo[b,d]thiophene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Organic Electronics: Employed in the development of organic field-effect transistors and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Utilized as a catalyst or catalyst precursor in various organic reactions.
Comparación Con Compuestos Similares
1,3-Dinitro-4-methyldibenzo[b,d]thiophene can be compared with other dibenzo[b,d]thiophene derivatives such as:
Dibenzo[b,d]thiophene: Lacks nitro and methyl groups, making it less reactive in certain chemical reactions.
1,3-Dinitrodibenzo[b,d]thiophene: Similar structure but without the methyl group, affecting its physical and chemical properties.
4-Methyldibenzo[b,d]thiophene: Lacks nitro groups, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C13H8N2O4S |
|---|---|
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
4-methyl-1,3-dinitrodibenzothiophene |
InChI |
InChI=1S/C13H8N2O4S/c1-7-9(14(16)17)6-10(15(18)19)12-8-4-2-3-5-11(8)20-13(7)12/h2-6H,1H3 |
Clave InChI |
XEHKPGSYLOOCBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


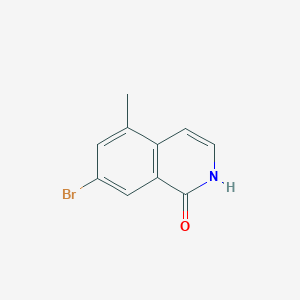
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
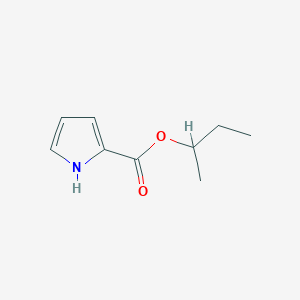
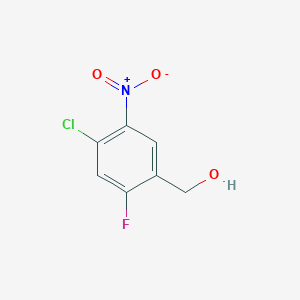

![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
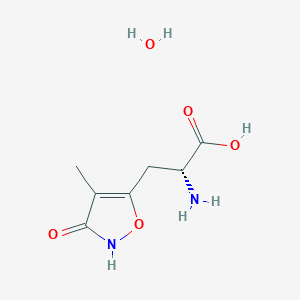
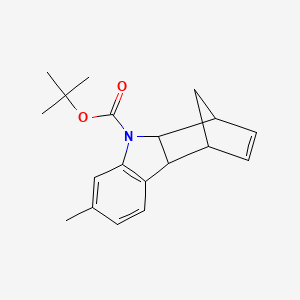
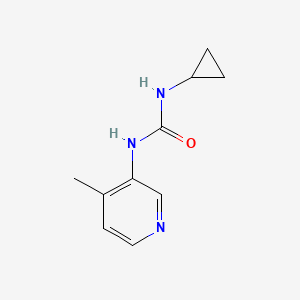
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)

